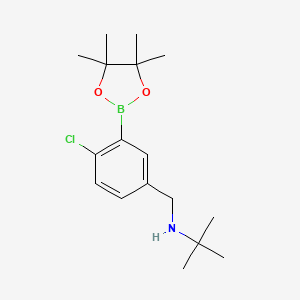
6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(3-Hydroxyphenyl)-2-hydroxypyridine (6-HP2H) is a chemical compound that has been used in a variety of research applications, including drug design and development, biochemical and physiological studies, and lab experiments. 6-HP2H is a simple molecule with a molecular weight of 181.19 g/mol and a melting point of 131-133°C. It is a colorless, crystalline solid that is soluble in water, ethanol, and acetone.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Hydroxyphenyl)-2-hydroxypyridine involves the condensation of 3-hydroxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base, followed by reduction of the resulting Schiff base with sodium borohydride.
Starting Materials
3-hydroxybenzaldehyde, 2-pyridinecarboxaldehyde, base (e.g. sodium hydroxide), sodium borohydride, solvent (e.g. ethanol)
Reaction
Mix 3-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde in a solvent (e.g. ethanol) with a base (e.g. sodium hydroxide) to form a Schiff base., Stir the reaction mixture at room temperature for several hours until the Schiff base is formed., Add sodium borohydride to the reaction mixture to reduce the Schiff base to the desired product, 6-(3-Hydroxyphenyl)-2-hydroxypyridine., Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Scientific Research Applications
6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in drug design and development as a potential anti-inflammatory agent. It has also been used in biochemical and physiological studies to investigate the effects of the compound on various cellular processes. Additionally, 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% has been used in lab experiments to study the effects of the compound on the growth of various organisms.
Mechanism Of Action
The mechanism of action of 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% is still not fully understood. However, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. Additionally, 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% may act as an antioxidant, which could explain its potential anti-inflammatory effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% are still being investigated. However, some studies have suggested that the compound may have anti-inflammatory effects, as well as antioxidant effects. Additionally, 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% may have a protective effect against oxidative stress and may be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that it is relatively easy to synthesize and can be purified using column chromatography. Additionally, the compound is relatively stable and can be stored at room temperature. The main limitation of using 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that the mechanism of action of the compound is still not fully understood, which makes it difficult to design experiments to study the effects of the compound.
Future Directions
The potential of 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% as an anti-inflammatory and antioxidant agent is still being investigated. Future research should focus on understanding the mechanism of action of the compound and its effects on various cellular processes. Additionally, further research should be conducted to investigate the potential of 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% in the treatment of various diseases. Finally, further studies should be conducted to explore the potential of 6-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% as an antioxidant and its effects on oxidative stress.
properties
IUPAC Name |
6-(3-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12-10/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQRUCCTKRUDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682529 | |
| Record name | 6-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1111105-39-5 | |
| Record name | 2(1H)-Pyridinone, 6-(3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111105-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















